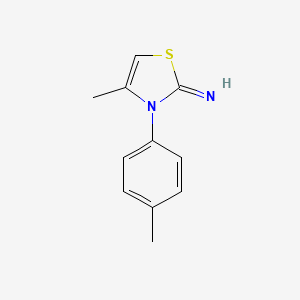![molecular formula C21H27FN2O2 B6131042 1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6131042.png)
1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This drug has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.
Mechanism of Action
1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and is involved in the control of seizures. By inhibiting GABA transaminase, 1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone increases the levels of GABA in the brain, leading to a decrease in neuronal activity and a reduction in seizures.
Biochemical and Physiological Effects:
1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to a decrease in neuronal activity and a reduction in seizures. It has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, 1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its potential therapeutic effects in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One advantage of 1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone is its selectivity for GABA transaminase, which minimizes the potential for off-target effects. However, one limitation of 1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone is its relatively short half-life, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone. One area of interest is the potential use of 1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone in the treatment of drug addiction. Studies have shown that 1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone may be effective in reducing drug-seeking behavior in animal models of addiction. Another area of interest is the potential use of 1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone in the treatment of cognitive impairment. Studies have shown that 1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone may improve cognitive function in animal models of Alzheimer's disease. Finally, further research is needed to determine the safety and efficacy of 1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone in human clinical trials.
Synthesis Methods
1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone is synthesized through a multistep process involving the reaction of piperidine and cyclopropane carboxylic acid to form 1-cyclopropylpiperidine-2-carboxylic acid, which is then reacted with 4-fluorobenzylamine to form 1-cyclopropyl-4-fluorobenzylpiperidine-2-carboxylic acid. This compound is then converted to 1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone through a series of reactions involving N,N'-carbonyldiimidazole and triethylamine.
Scientific Research Applications
1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have anticonvulsant effects in animal models of epilepsy and has been proposed as a potential treatment for drug addiction and cognitive impairment.
properties
IUPAC Name |
1-cyclopropyl-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2/c22-18-4-1-15(2-5-18)13-16-9-11-23(12-10-16)21(26)17-3-8-20(25)24(14-17)19-6-7-19/h1-2,4-5,16-17,19H,3,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWPEOZSPUWEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CCC2=O)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6130968.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130970.png)
![4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6130972.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6130980.png)
![1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6130986.png)
![3-(4-chlorophenyl)-4-(4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6130993.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6131004.png)
![2-[(2,4-dimethylphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6131011.png)
![N-{2-[4-(methylthio)phenoxy]ethyl}acetamide](/img/structure/B6131017.png)
![N-cyclohexyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-2-propyn-1-yl-3-piperidinecarboxamide](/img/structure/B6131027.png)
![2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6131035.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)